molecular formula C19H17F6N3O B3028026 AMG2850

AMG2850

Katalognummer: B3028026
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: DDBWYSSPWMXBIY-MEDUHNTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AMG2850 ist ein potenter, oral bioverfügbarer und selektiver Antagonist des transienten Rezeptorpotenzial-Melastatin 8 (TRPM8)-Kanals. This compound wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Schmerz- und Migränebehandlung .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseprozesse mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz.

Vorbereitungsmethoden

The synthesis of AMG2850 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

AMG2850 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den funktionellen Gruppen wie der Carboxamid-Einheit.

    Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um seine funktionellen Gruppen zu modifizieren, z. B. die Reduktion des Carboxamids zu einem Amin.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile of AMG2850

This compound exhibits a high degree of selectivity for TRPM8 over other TRP channels, such as TRPV1 and TRPA1. In vitro studies have demonstrated that this compound effectively inhibits TRPM8 activation by cold stimuli and menthol, with an IC50 value of approximately 7.3 nM against cold-induced activation and 204 nM against menthol activation . Its oral bioavailability (>40%) and plasma half-life (3.5 hours) further enhance its potential as a therapeutic agent .

Pain Management Studies

This compound has been evaluated in various preclinical models to assess its efficacy in treating pain conditions:

  • Neuropathic Pain : Despite its potent antagonistic properties, this compound did not demonstrate significant therapeutic effects in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at tested doses . This raises questions about the role of TRPM8 in these specific pain modalities.
  • Cold-Induced Pain : Research indicates that this compound can block menthol-induced action potentials in sensory neurons, suggesting its utility in conditions where cold sensitivity is problematic .

Sensory Modulation Research

The compound's ability to selectively inhibit TRPM8 makes it a valuable tool for studying sensory pathways:

  • Mechanistic Studies : Investigations into the mechanisms underlying cold sensation and pain have utilized this compound to delineate the role of TRPM8 in sensory adaptation and inhibition . By blocking TRPM8, researchers can better understand how sensory neurons respond to thermal stimuli.

Case Studies

Several case studies highlight the implications of this compound in pain research:

  • Preclinical Models : In studies assessing the role of TRPM8 in migraine pathology, this compound was used to evaluate its effects on dorsal root ganglion neurons enriched with TRPM8 expression. The findings suggested that while this compound effectively inhibited TRPM8 activity, it did not translate into significant analgesic effects in models simulating migraine conditions .

Comparative Efficacy Table

The following table summarizes the pharmacological characteristics and applications of this compound compared to other TRPM8 antagonists:

CompoundSelectivityIC50 (nM)Oral BioavailabilityTherapeutic Efficacy in Pain Models
This compoundHigh7.3 (cold), 204 (menthol)>40%Limited efficacy in inflammatory/neuropathic pain
Other AntagonistsVariesVariesVariesVaries

Wirkmechanismus

AMG2850 exerts its effects by selectively blocking the TRPM8 channel. TRPM8 is activated by cool temperatures and cooling compounds, leading to the influx of cations like calcium into sensory neurons. By antagonizing TRPM8, this compound inhibits this cation influx, thereby modulating the sensory perception of cold and potentially alleviating pain and migraines . The molecular targets and pathways involved include the TRPM8 channel and its downstream signaling pathways in sensory neurons.

Vergleich Mit ähnlichen Verbindungen

AMG2850 ist unter den TRPM8-Antagonisten aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen haben die gemeinsame Eigenschaft, selektiv auf TRPM8 abzuzielen, unterscheiden sich jedoch in ihren chemischen Strukturen, Potenzen und spezifischen Forschungsanwendungen.

Biologische Aktivität

AMG2850 is a small molecule antagonist that selectively targets the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in pain and sensory processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in various pain models, and implications for therapeutic applications.

Overview of TRPM8

TRPM8 is a non-selective cation channel activated by cold temperatures and menthol, playing a significant role in thermosensation and nociception. It has been linked to various pain conditions, making it a target for developing analgesics. This compound is characterized as a potent antagonist of TRPM8, with an IC90 of approximately 204 nM against icilin activation in rat models, demonstrating over 100-fold selectivity against other TRP channels such as TRPV1 and TRPA1 .

Pharmacological Profile

Potency and Selectivity:

  • IC90 Value: 204 ± 28 nM against icilin activation.
  • Selectivity: Highly selective (>100-fold) over TRPV1 and TRPA1 channels.
  • Bioavailability: Oral bioavailability greater than 40% .

In Vitro Studies:
this compound effectively blocked menthol-induced action potentials in C fibers but did not influence mechanical activation . The compound's antagonistic action was confirmed through calcium uptake assays in CHO cells expressing TRPM8, where it inhibited agonist-induced calcium influx.

In Vivo Efficacy:

  • In a wet-dog shake (WDS) model, which assesses TRPM8-mediated responses, this compound demonstrated significant target coverage at doses of 10 mg/kg .
  • However, it failed to show therapeutic effects in models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg, suggesting that TRPM8 may not play a critical role in these pain modalities or that higher doses are necessary for efficacy .

Study 1: Efficacy in Pain Models

A study evaluated the effectiveness of this compound in various pain models:

  • Complete Freund’s Adjuvant (CFA) Model: this compound did not reduce mechanical hypersensitivity.
  • Spinal Nerve Ligation Model: Similar lack of efficacy was observed .

These findings indicate that while this compound is a potent TRPM8 antagonist, its clinical utility may be limited in certain pain conditions.

Study 2: Comparative Analysis with Other Antagonists

Research compared this compound with other TRPM8 antagonists like RGM8-51:

  • RGM8-51 displayed similar nanomolar potency but showed effectiveness in reducing both thermal and mechanical hypersensitivity in animal models .
  • This suggests that this compound's lack of efficacy might be specific to its action on certain pain pathways rather than a general limitation of TRPM8 antagonism.

Data Tables

Compound IC50 (μM) Effect on Pain Models Comments
This compound0.204Ineffective in CFA & SNL modelsHigh selectivity over TRPV1/TRPA1
RGM8-511.06 (rTRPM8) / 1.74 (hTRPM8)Effective in reducing hypersensitivityPotent across both isoforms

Eigenschaften

IUPAC Name

(8R)-8-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-1,7-naphthyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBWYSSPWMXBIY-MEDUHNTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)N1CCC2=C([C@H]1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG2850
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AMG2850
Reactant of Route 3
Reactant of Route 3
AMG2850
Reactant of Route 4
Reactant of Route 4
AMG2850
Reactant of Route 5
Reactant of Route 5
AMG2850
Reactant of Route 6
Reactant of Route 6
AMG2850

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.